CID 16217195
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 16217195” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinct chemical structure and reactivity.
Vorbereitungsmethoden
The synthesis of CID 16217195 involves specific synthetic routes and reaction conditions. The preparation methods typically include controlled temperature and pressure conditions to ensure high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve consistent quality and efficiency .
Analyse Chemischer Reaktionen
CID 16217195 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include specific catalysts, solvents, and temperature controls. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
CID 16217195 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, in industry, this compound might be used in the production of specialized materials or chemicals .
Wirkmechanismus
The mechanism of action of CID 16217195 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby influencing biochemical processes within cells.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, CID 16217195 exhibits unique properties that distinguish it from others. Similar compounds may include those with analogous chemical structures or reactivity profiles. The comparison highlights the distinct features of this compound, such as its specific reactivity, stability, or biological activity .
Conclusion
This compound is a compound of significant interest due to its unique properties and wide range of applications in various scientific fields
Eigenschaften
Molekularformel |
C10H22BS |
---|---|
Molekulargewicht |
185.16 g/mol |
InChI |
InChI=1S/C10H22BS/c1-9(2)5-7-12(11)8-6-10(3)4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
NSCZMQRXCFLXCL-UHFFFAOYSA-N |
Kanonische SMILES |
[B-][S+](CCC(C)C)CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.